molecular formula C19H19FN2S B13483596 N-(4-fluorophenyl)-4-(2,3,5,6-tetramethylphenyl)-1,3-thiazol-2-amine

N-(4-fluorophenyl)-4-(2,3,5,6-tetramethylphenyl)-1,3-thiazol-2-amine

Cat. No.: B13483596
M. Wt: 326.4 g/mol
InChI Key: XXKLKTSXAOTNGM-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-4-(2,3,5,6-tetramethylphenyl)-1,3-thiazol-2-amine is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazole compounds are known for their diverse biological activities and are widely used in medicinal chemistry for the development of pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-4-(2,3,5,6-tetramethylphenyl)-1,3-thiazol-2-amine typically involves the reaction of 4-fluoroaniline with 2,3,5,6-tetramethylbenzaldehyde in the presence of a thiazole-forming reagent such as Lawesson’s reagent. The reaction is carried out under reflux conditions in an appropriate solvent like toluene or xylene. The product is then purified using column chromatography.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorophenyl)-4-(2,3,5,6-tetramethylphenyl)-1,3-thiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding amine derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amine derivatives.

    Substitution: Halogenated derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex thiazole derivatives.

    Biology: As a probe to study biological processes involving thiazole-containing compounds.

    Medicine: Potential use in the development of pharmaceuticals targeting specific diseases.

    Industry: As an intermediate in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-4-(2,3,5,6-tetramethylphenyl)-1,3-thiazol-2-amine would depend on its specific biological target. Generally, thiazole derivatives can interact with enzymes, receptors, or other proteins, modulating their activity. The compound may inhibit or activate specific pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorophenyl)-4-(2,3,5,6-tetramethylphenyl)-1,3-thiazol-2-amine
  • N-(4-bromophenyl)-4-(2,3,5,6-tetramethylphenyl)-1,3-thiazol-2-amine
  • N-(4-methylphenyl)-4-(2,3,5,6-tetramethylphenyl)-1,3-thiazol-2-amine

Uniqueness

N-(4-fluorophenyl)-4-(2,3,5,6-tetramethylphenyl)-1,3-thiazol-2-amine is unique due to the presence of the fluorine atom on the phenyl ring, which can influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.

Properties

Molecular Formula

C19H19FN2S

Molecular Weight

326.4 g/mol

IUPAC Name

N-(4-fluorophenyl)-4-(2,3,5,6-tetramethylphenyl)-1,3-thiazol-2-amine

InChI

InChI=1S/C19H19FN2S/c1-11-9-12(2)14(4)18(13(11)3)17-10-23-19(22-17)21-16-7-5-15(20)6-8-16/h5-10H,1-4H3,(H,21,22)

InChI Key

XXKLKTSXAOTNGM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1C)C2=CSC(=N2)NC3=CC=C(C=C3)F)C)C

Origin of Product

United States

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